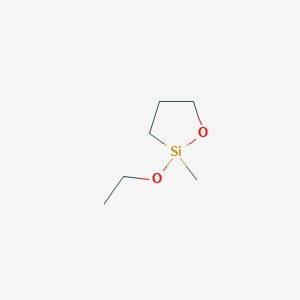

2-Ethoxy-2-methyl-1,2-oxasilolane

Description

Overview of Organosilicon Chemistry and its Significance in Contemporary Research

Organosilicon chemistry is the study of compounds that feature carbon-silicon bonds. wikipedia.org These compounds, often called organosilanes, are notable for their unique properties, which distinguish them from their purely organic counterparts. Most organosilicon compounds are colorless, flammable, hydrophobic, and stable in air. wikipedia.org The carbon-silicon bond is longer and weaker than a carbon-carbon bond, and it is polarized towards the more electronegative carbon atom. Conversely, the silicon-oxygen bond is significantly stronger than a carbon-oxygen bond, a feature that imparts considerable thermal stability to many organosilicon polymers like silicones. soci.org

The significance of organosilicon chemistry has grown dramatically since its inception. Initially considered a field with limited prospects, it has evolved into a major area of both fundamental and applied research. wikipedia.org Organosilicon compounds are integral to a vast array of applications. They are fundamental building blocks in organic synthesis, serving as versatile synthetic intermediates. sbfchem.com The industry produces a wide range of silicone-based materials, including oils, rubbers, and resins, which are used in sectors from aerospace and electronics to construction and healthcare. wikipedia.orgrichsilicone.com In contemporary research, much attention is focused on creating silicon analogues of key organic reactive intermediates and exploring hypercoordinate silicon compounds. wikipedia.org Furthermore, the unique properties of organosilicon compounds have led to their investigation in materials science for functional coatings, electronic devices, and as catalysts. soci.org

Classification and Structural Features of Silacycles, with a Focus on Oxasilolanes

Silacycles are cyclic compounds where one or more carbon atoms in a ring have been replaced by a silicon atom. These structures are a significant subclass of organosilicon compounds and possess unique bioactive and photophysical properties compared to their all-carbon counterparts. youtube.com This difference arises from silicon's larger covalent radius and lower electronegativity compared to carbon. youtube.com The incorporation of silicon into cyclic structures has been an area of active research, leading to various synthetic strategies to access these novel skeletons. youtube.com

Silacycles can be broadly classified based on the atoms present in the ring. Carbocycles containing silicon are known as silacycloalkanes and silacycloalkenes. When other heteroatoms, such as oxygen or nitrogen, are also part of the ring, they are termed organosilicon heterocycles. acs.orgsciencepublishinggroup.comresearchgate.net

Table 1: Classification of Selected Silacycles

| Class | Ring Structure | Key Features |

| Silacycloalkanes | Contains only silicon and carbon atoms in a saturated ring. | Strain-dependent reactivity. |

| Silacycloalkenes | Contains at least one double bond within the ring. | Precursors to interesting reactive intermediates. |

| Oxasilolanes | A five-membered ring containing silicon, oxygen, and carbon atoms. | A type of organosilicon heterocycle. |

| Siloxanes (cyclic) | Contains alternating silicon and oxygen atoms. | Basis for silicone polymers. |

Oxasilolanes are a specific type of organosilicon heterocycle characterized by a five-membered ring containing three carbon atoms, one silicon atom, and one oxygen atom. sbfchem.com The "1,2-oxasilolane" designation specifies the relative positions of the silicon and oxygen atoms within the ring, indicating they are adjacent to each other. The properties and reactivity of the 1,2-oxasilolane ring are influenced by the substituents attached to the silicon and carbon atoms.

Historical Context and Evolution of 1,2-Oxasilolane Research

The history of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first compound with a silicon-carbon bond, tetraethylsilane. wikipedia.orgsbfchem.com This discovery marked the birth of a new field of chemical study. sbfchem.comacs.org In the early 20th century, Frederic S. Kipping conducted extensive pioneering research, synthesizing a wide range of organosilicon compounds and coining the term "silicone" in 1904. wikipedia.org Kipping's work, which included the use of Grignard reagents to create alkyl- and arylsilanes, laid the foundational groundwork for the future silicone industry. wikipedia.orgrichsilicone.com

A major breakthrough occurred in the 1940s with the development of the "direct process" for synthesizing methylchlorosilanes by Eugene G. Rochow and Richard Müller, which enabled the large-scale industrial production of silicones. wikipedia.org This invention transformed organosilicon chemistry from a laboratory curiosity into a major industrial enterprise, leading to the creation of silicone resins, oils, and rubbers. richsilicone.com

Research into organosilicon heterocycles, including oxasilolanes, is a more recent development within the broader field of organosilicon chemistry. The synthesis of heterocyclic systems containing silicon has been driven by the quest for novel materials and molecules with unique properties. youtube.com While the overarching history of organosilicon chemistry is well-documented, specific historical accounts detailing the discovery and evolution of 1,2-oxasilolanes as a distinct class are less consolidated. Their development is intertwined with the general advancement of synthetic methods for creating silicon-heteroatom bonds and the exploration of cyclic organosilicon compounds. clockss.org The study of such heterocycles continues to be an active area of research, with a focus on developing new synthetic routes and exploring their potential applications. youtube.comclockss.org

Research and Findings on 2-Ethoxy-2-methyl-1,2-oxasilolane

Detailed research findings, including specific synthesis methods and comprehensive property analysis for the compound this compound, are not widely available in the reviewed scientific literature. This suggests that this specific derivative may not have been the subject of extensive study.

However, it is possible to discuss the general synthetic approaches and expected properties based on the broader class of 1,2-oxasilolanes and related organosilicon compounds. The synthesis of such a heterocycle would likely involve the formation of the key Si-O-C linkage within the five-membered ring. General methods for forming related oxazoline (B21484) rings, for example, often involve the cyclization of a functionalized precursor, such as reacting a 2-amino alcohol with an aldehyde or carboxylic acid. wikipedia.orgorganic-chemistry.org By analogy, a potential, though unconfirmed, route to a 1,2-oxasilolane could involve an intramolecular reaction of a molecule containing both a silane (B1218182) and a suitably positioned alcohol group.

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C6H14O2Si |

| Molecular Weight | 146.26 g/mol |

| Structure | A five-membered ring containing a Si-O bond, with an ethoxy and a methyl group on the silicon atom. |

| Experimental Data | Data not available in reviewed literature. |

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-2-methyloxasilolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-3-7-9(2)6-4-5-8-9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSVAWMSQIHCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si]1(CCCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597781 | |

| Record name | 2-Ethoxy-2-methyl-1,2-oxasilolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-98-3 | |

| Record name | 2-Ethoxy-2-methyl-1,2-oxasilolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1,2 Oxasilolane Ring Systems

Reaction Pathways and Transformations of 1,2-Oxasilolanes

The chemical behavior of 1,2-oxasilolanes is characterized by their susceptibility to various reaction pathways, including nucleophilic and electrophilic attack, as well as ring-opening and rearrangement reactions. These transformations are often driven by the release of ring strain and the polarity of the bonds within the heterocyclic system.

The reactivity of silolanes, including 1,2-oxasilolanes, is dictated by the electrophilic nature of the silicon atom and the nucleophilic nature of the oxygen atom. The silicon atom, being less electronegative than oxygen and carbon, bears a partial positive charge, making it susceptible to nucleophilic attack. Conversely, the oxygen atom possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base.

Nucleophilic Attack: Nucleophiles will preferentially attack the electrophilic silicon center. The presence of an ethoxy group on the silicon in 2-Ethoxy-2-methyl-1,2-oxasilolane can influence the reactivity. Strong nucleophiles can lead to the cleavage of the Si-O or Si-C bonds, resulting in ring-opening. The general mechanism involves the coordination of the nucleophile to the silicon atom, followed by the departure of a leaving group or the cleavage of a bond within the ring.

Electrophilic Attack: Electrophiles can interact with the oxygen atom of the 1,2-oxasilolane ring. Protonation of the oxygen by a Brønsted acid can activate the ring towards nucleophilic attack, similar to the acid-catalyzed ring-opening of epoxides. Lewis acids can also coordinate to the oxygen, further polarizing the Si-O bond and enhancing the electrophilicity of the silicon atom.

A summary of expected nucleophilic and electrophilic reactions is presented in Table 1.

| Reaction Type | Reagent | Expected Product |

| Nucleophilic Attack | Grignard Reagent (R-MgX) | Ring-opened silanol (B1196071) |

| Nucleophilic Attack | Organolithium (R-Li) | Ring-opened silanol |

| Electrophilic Attack | Brønsted Acid (H+) | Protonated oxasilolane, susceptible to ring-opening |

| Electrophilic Attack | Lewis Acid (e.g., AlCl3) | Activated oxasilolane-Lewis acid complex |

The strained five-membered ring of 1,2-oxasilolanes makes them prone to ring-opening reactions under various conditions. These reactions can be initiated by nucleophiles, electrophiles, heat, or light.

Ring Opening:

Acid-Catalyzed: In the presence of an acid, the oxygen atom is protonated, making the Si-O bond more susceptible to cleavage by a nucleophile. This is a common pathway for the hydrolysis of siloxanes to form silanols. wikipedia.org

Base-Catalyzed: Strong bases can attack the silicon atom, leading to the cleavage of the Si-O bond and the formation of a siloxide. wikipedia.org

Reductive Cleavage: Hydride reagents can attack the silicon atom, leading to the reductive cleavage of the Si-O bond.

Rearrangement Reactions: Rearrangements in organosilicon compounds can occur under thermal or catalytic conditions. For 1,2-oxasilolanes, rearrangements could involve the migration of substituents on the silicon atom or changes in the ring structure. While specific rearrangement pathways for this compound are not documented, analogous systems suggest the possibility of migrations that lead to more stable isomeric structures.

Carbon-Silicon Bond Formation Mechanisms

The formation of carbon-silicon bonds is a cornerstone of organosilicon chemistry. In the context of 1,2-oxasilolanes, this can be envisioned through radical-mediated pathways or transition metal-catalyzed processes.

Silyl (B83357) radicals can be generated from silicon hydrides through the abstraction of a hydrogen atom by a radical initiator. wiley.com In the case of a 1,2-oxasilolane bearing a Si-H bond, this would be a primary route to a cyclic silyl radical. For this compound, which lacks a Si-H bond, silyl radical generation would require more forcing conditions, such as photolysis or the use of potent radical initiators that could cleave a Si-C or Si-O bond. Once formed, these silyl radicals can participate in various C-Si bond-forming reactions, such as addition to alkenes or alkynes. rsc.org A recently developed method for silyl radical generation involves the use of visible light and a photocatalyst, which can abstract a hydrogen atom from a silane (B1218182) to initiate radical reactions. nih.gov

| Radical Initiator | Method of Generation | Intermediate |

| AIBN (Azobisisobutyronitrile) | Thermal decomposition | Silyl radical |

| Peroxides | Thermal or photolytic decomposition | Silyl radical |

| Photolysis | UV irradiation | Silyl radical |

| Metallaphotoredox Catalysis | Visible light photocatalysis | Silyl radical nih.gov |

Transition metal catalysis offers a powerful and versatile approach to C-Si bond formation. researchgate.netnih.gov While direct C-Si bond formation using 1,2-oxasilolanes as starting materials is not extensively documented, related reactions with other organosilanes provide a framework for potential transformations. For instance, the ring-opening of strained silacycles, such as silacyclobutanes, by transition metals is a known process that generates a metal-silyl intermediate, which can then participate in cross-coupling reactions. sioc-journal.cn A similar activation of the strained 1,2-oxasilolane ring by a transition metal could be envisioned, leading to the formation of new C-Si bonds.

Commonly used catalysts for such transformations include complexes of palladium, rhodium, and nickel. sioc-journal.cn The mechanism often involves the oxidative addition of a Si-C or Si-O bond to the metal center, followed by reductive elimination to form the desired C-Si bond.

Si-H Bond Activation and Functionalization within Organosilicon Compounds

The activation and functionalization of Si-H bonds are fundamental processes in organosilicon chemistry, enabling the synthesis of a wide array of valuable compounds. acs.orgacs.orgencyclopedia.pubyoutube.com Although this compound does not possess a Si-H bond, understanding these reactions is crucial for the broader context of organosilicon reactivity and for the potential transformations of related 1,2-oxasilolanes that do contain a Si-H moiety.

Si-H Bond Activation: The Si-H bond can be activated by various means, including:

Transition Metal Catalysis: Transition metal complexes can activate Si-H bonds through oxidative addition or σ-bond metathesis. rsc.org This activation is a key step in hydrosilylation reactions, where a Si-H bond adds across a C=C or C≡C bond.

Lewis Acid Catalysis: Strong Lewis acids can coordinate to the hydride, polarizing the Si-H bond and making it more susceptible to nucleophilic attack or heterolytic cleavage. acs.org

Radical Initiators: As mentioned previously, radical initiators can abstract the hydrogen atom to form a silyl radical. wiley.com

Functionalization of Si-H Bonds: Once activated, the Si-H bond can be functionalized in numerous ways:

Hydrosilylation: The addition of a Si-H bond across an unsaturated bond to form a new Si-C bond.

Dehydrogenative Coupling: The reaction of a silane with a nucleophile (e.g., an alcohol or amine) to form a new Si-O or Si-N bond with the elimination of dihydrogen.

Halogenation: The replacement of the hydrogen atom with a halogen.

A table summarizing Si-H bond activation and functionalization is provided below.

| Activation Method | Catalyst/Reagent | Functionalization Reaction | Product Type |

| Transition Metal Catalysis | Platinum, Rhodium, Palladium complexes | Hydrosilylation | Alkyl/Vinylsilane |

| Lewis Acid Catalysis | B(C6F5)3 | Dehydrogenative Silylation | Silyl ether/amine |

| Radical Initiation | AIBN, Peroxides | Radical addition to alkenes | Alkylsilane |

Mechanistic Studies of Directed C-H Silylation Leading to Silolanes

The formation of silolanes, including 1,2-oxasilolanes, through directed C-H silylation is a powerful strategy in organic synthesis. This approach allows for the site-selective installation of a silicon moiety, which can then be further functionalized.

Directing groups are crucial for achieving high regioselectivity in C-H silylation reactions. nih.gov They function by coordinating to the metal catalyst and positioning it in close proximity to a specific C-H bond, thereby facilitating its activation and subsequent silylation.

A notable example is the use of a hydroxyl group to direct the ortho-silylation of arenes. nih.govnih.gov In this strategy, a (hydrido)silyl ether is generated in situ from an alcohol or a carbonyl compound. This intermediate then undergoes dehydrogenative cyclization to form a benzoxasilole. nih.govnih.gov The hydroxyl group, by forming a temporary tether to the silicon reagent, effectively directs the silylation to the ortho position of the aromatic ring. This method has been shown to be effective for a range of substituted benzoxasiloles, tolerating various alkyl and aryl substituents. nih.gov The formation of a five-membered ring is generally favored over a six-membered ring. nih.gov

The choice of directing group and its point of attachment to the substrate are critical in determining the site of silylation. For instance, in the palladium-catalyzed silylation of ferrocene (B1249389) derivatives, amide-based directing groups, such as pyridine-N-oxide and (2-methylthio)phenyl groups, have been successfully employed to achieve selective functionalization. researchgate.net Similarly, in the context of indoles, the use of a 2-pyrimidine or 2-pyridine directing group on the nitrogen atom can direct C-H acylation to the C-2 position, overriding the intrinsic electronic preference for reaction at C-3. mdpi.com

The steric environment around the target C-H bond also plays a significant role in site selectivity. escholarship.orgescholarship.org In iridium-catalyzed silylations of five-membered heteroarenes, the reaction occurs with high regioselectivity at the most sterically accessible C-H bond. escholarship.orgescholarship.org This is particularly important for heterocycles where electronic biases might otherwise lead to a mixture of products. For instance, in meta-substituted aromatic substrates undergoing palladium-catalyzed C-H oxygenation, the reaction selectively occurs at the less sterically hindered C-H site. nih.gov

The following table summarizes the directing groups and their influence on site selectivity in silylation reactions.

| Directing Group | Substrate Type | Catalyst System | Site Selectivity |

| Hydroxyl (formal) | Aryl ketones, benzaldehydes, benzyl (B1604629) alcohols | [Ir(cod)OMe]₂ / 1,10-phenanthroline | ortho to the directing group |

| Pyridine-N-oxide | Ferrocene derivatives | Pd(OAc)₂ | Specific positions on the ferrocene core |

| (2-Methylthio)phenyl | Ferrocene derivatives | Pd(OAc)₂ | Specific positions on the ferrocene core |

| 2-Pyrimidine | Indole (B1671886) derivatives | Pd(II) | C-2 position of the indole ring |

| 2-Pyridine | Indole derivatives | Pd(II) | C-2 position of the indole ring |

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and expanding the scope of C-H silylation reactions. Mechanistic studies, often combining experimental and computational approaches, have shed light on the key intermediates and elementary steps involved in iridium(I) and palladium(II) catalyzed processes.

Iridium(I)-Catalyzed C-H Silylation:

In the iridium-catalyzed ortho-silylation directed by a hydroxyl group, the active catalyst is typically an iridium(I) complex. nih.govnih.gov Density functional theory (DFT) calculations on a related Ir-catalyzed γ-functionalization of a primary C-H bond to form an oxasilolane suggest that the active catalyst for the C-H activation step is an [IrH(nbe)(phen)] species (where nbe is norbornene and phen is phenanthroline). nih.gov The reaction is proposed to proceed through the following general steps:

Oxidative Addition: The iridium(I) catalyst undergoes oxidative addition to the Si-H bond of the hydrosilane, forming an iridium(III)-hydrido-silyl intermediate.

C-H Activation: The directing group on the substrate coordinates to the iridium center, bringing a specific C-H bond into proximity for activation. This often occurs via a concerted metalation-deprotonation (CMD) pathway.

Reductive Elimination: The silyl and alkyl (or aryl) groups on the iridium center couple via reductive elimination, forming the C-Si bond and regenerating the active iridium catalyst. nih.gov In some systems, the Si-C coupling through reductive elimination is identified as the rate-determining step. nih.gov

In some rhodium-catalyzed C-H silylations, a rhodium hydride ([Rh]-H) species has been identified as the active catalyst, generated in situ from the precatalyst. pku.edu.cn This suggests that metal hydride intermediates are key in these transformations.

Palladium(II)-Catalyzed C-H Silylation:

Palladium(II) catalysts are also widely used for C-H silylation. researchgate.net A common mechanistic motif involves the formation of a palladacycle intermediate. researchgate.netresearchgate.net For example, in the Pd(II)-catalyzed C-H silylation of o-alkynylanilines, the proposed mechanism involves the following sequence:

Aminopalladation: The palladium(II) catalyst coordinates to the alkyne, followed by intramolecular nucleophilic attack by the aniline (B41778) nitrogen to form a vinylpalladium(II) species.

C-H Activation: The vinylpalladium(II) intermediate then undergoes intramolecular C-H activation to form a five-membered C,C-palladacycle. researchgate.net

Reaction with Silylating Agent: This palladacycle then reacts with the silylating agent, such as hexamethyldisilane, to form the silylated product and regenerate the active palladium(II) catalyst. researchgate.net

In other Pd(II)-catalyzed reactions, such as the acylation of arenes, a Pd(II)/Pd(IV) cycle has been proposed, where the initial C-H activation forms a palladacycle, which is then oxidized to a Pd(IV) intermediate before reductive elimination. mdpi.com

The table below outlines the key features of the catalytic cycles for Ir(I) and Pd(II) systems.

| Catalyst System | Key Intermediate(s) | Proposed C-H Activation Step | Rate-Determining Step (Example) |

| Iridium(I) | Iridium(III)-hydrido-silyl | Concerted Metalation-Deprotonation (CMD) | Si-C reductive elimination nih.gov |

| Palladium(II) | Palladacycle | Intramolecular C-H activation | Varies with system |

Influence of Strain and Electronic Effects on Organosilicon Heterocycle Reactivity

The reactivity of organosilicon heterocycles like 1,2-oxasilolanes is significantly influenced by both ring strain and electronic effects.

Ring Strain:

The formation and reactivity of cyclic compounds are governed by thermodynamic and kinetic factors, with ring strain being a major contributor. researchgate.netrsc.org The ease of ring closure to form heterocycles is dependent on the size of the ring being formed. rsc.org Generally, five- and six-membered rings are favored due to their lower ring strain compared to smaller (three- and four-membered) or larger rings. rsc.orgnih.gov This is reflected in the rates of cyclization reactions, which often follow the order 5 > 6 > 3 > 7 > 4-membered rings. rsc.org

Electronic Effects:

Electronic effects, including inductive and resonance effects, play a crucial role in the reactivity of organosilicon heterocycles. youtube.comyoutube.com The silicon atom is more electropositive than carbon, which influences the polarization of adjacent bonds. youtube.com In a 1,2-oxasilolane, the Si-O bond is highly polarized, and the silicon atom is susceptible to nucleophilic attack.

The presence of heteroatoms like oxygen within the ring can also influence the electron density of the entire system through inductive effects. youtube.com The electronegative oxygen atom can withdraw electron density from the rest of the ring, affecting its reactivity. youtube.com

The "β-silicon effect" is a well-known electronic phenomenon where a silicon atom at a β-position to a carbocationic center stabilizes the positive charge. acs.org While not directly within the 1,2-oxasilolane ring itself, this effect is relevant in reactions of organosilanes more broadly and highlights the significant electronic influence of silicon.

The interplay of these steric and electronic factors ultimately dictates the reactivity patterns of 1,2-oxasilolanes and other organosilicon heterocycles, influencing their utility as synthetic intermediates.

Functionalization and Derivatization Strategies for 1,2 Oxasilolanes

Post-Synthetic Functionalization of 1,2-Oxasilolane Skeletons

Post-synthetic functionalization allows for the modification of the 1,2-oxasilolane ring after its initial synthesis, providing a versatile route to a variety of derivatives. This can involve reactions at the silicon center, particularly through the manipulation of alkoxy or other reactive groups.

When the silicon atom in a 1,2-oxasilolane is a stereocenter, as can be the case in derivatives of 2-Ethoxy-2-methyl-1,2-oxasilolane, stereoselective derivatization is crucial for applications in areas like asymmetric catalysis and pharmaceuticals. Research on chiral (alkoxy)methyl-substituted organosilicon compounds has demonstrated that these molecules can be used as starting materials for a range of stereoselective reactions. researchgate.net For instance, the treatment of chiral acylsilanes with organometallic reagents leads to 1,2-addition products with high degrees of stereoselectivity. researchgate.net

In the context of this compound, if the silicon atom were rendered chiral through synthetic design, the ethoxy group could serve as a leaving group in nucleophilic substitution reactions. The stereochemical outcome of such reactions at the silicon center is a critical consideration. Studies on the stereochemistry of asymmetric silicon have shown that reactions involving alkoxy leaving groups can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile. acs.org

The following table summarizes potential stereoselective derivatizations applicable to a chiral analogue of this compound:

| Reaction Type | Reagent | Potential Product | Stereochemical Outcome |

| Nucleophilic Substitution | Grignard Reagents (R'MgX) | 2-Alkyl-2-methyl-1,2-oxasilolane | Inversion or Retention |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | 2-Hydrido-2-methyl-1,2-oxasilolane | Dependent on mechanism |

| Alkoxy Exchange | Alcohols (R'OH) | 2-Alkoxy'-2-methyl-1,2-oxasilolane | Typically Retention |

The organosilicon framework of this compound allows for a variety of transformations using well-established reactions in organosilicon chemistry. The ethoxy group, for example, can be readily hydrolyzed under acidic or basic conditions to yield the corresponding silanol (B1196071) (2-hydroxy-2-methyl-1,2-oxasilolane). This silanol is a versatile intermediate that can undergo condensation reactions to form disiloxanes or be converted to other functional groups.

The reactivity of alkoxy and siloxy groups as leaving groups has been extensively studied. acs.org This provides a basis for converting the ethoxy group in the title compound to a wide array of other functionalities. For example, reaction with acyl chlorides could yield silyl (B83357) esters, while reaction with other alcohols in the presence of a catalyst can lead to transesterification, exchanging the ethoxy group for a different alkoxy group.

| Starting Material | Reagent/Condition | Product | Reaction Type |

| This compound | H2O / H+ or OH- | 2-Hydroxy-2-methyl-1,2-oxasilolane | Hydrolysis |

| 2-Hydroxy-2-methyl-1,2-oxasilolane | Self-condensation | Dimer or Polymer | Condensation |

| This compound | R'OH / Catalyst | 2-Alkoxy'-2-methyl-1,2-oxasilolane | Transesterification |

| This compound | R'C(O)Cl | Silyl Ester Derivative | Acylation |

C-H Functionalization Adjacent to the 1,2-Oxasilolane Ring

Direct functionalization of the C-H bonds on the carbon atoms immediately adjacent to the 1,2-oxasilolane ring represents a powerful and atom-economical approach to introduce complexity. While direct C-H activation on such a specific heterocycle is not widely documented, principles from related systems can be applied.

Transition-metal-catalyzed C-H activation is a prominent strategy. nih.gov In the case of this compound, the oxygen and silicon atoms of the ring could potentially act as directing groups, guiding a metal catalyst to activate specific C-H bonds. For instance, methods developed for the C-H activation adjacent to nitrogen in heterocycles could be conceptually adapted. rsc.orgnih.gov These reactions often employ palladium, rhodium, or iridium catalysts.

Silicon-tethered strategies also offer a viable route for C-H functionalization. nih.gov This would involve temporarily attaching a directing group to the silicon atom of the 1,2-oxasilolane, which then facilitates the functionalization of a nearby C-H bond. After the reaction, the directing group can be removed. This approach allows for a high degree of control over the site of functionalization.

| Strategy | Catalyst/Reagent | Potential Functionalization | Key Principle |

| Directed C-H Activation | Palladium, Rhodium, or Iridium Catalyst | Arylation, Alkenylation, Alkylation | Heteroatom directing effect |

| Silicon-Tethered C-H Activation | Removable Directing Group and Metal Catalyst | Halogenation, Acetoxylation | Intramolecular delivery of catalyst |

| Radical-based C-H Functionalization | Radical Initiator and Functionalizing Agent | Introduction of various functional groups | Non-directed C-H abstraction |

Strategies for Introducing Diverse Functionalities onto 1,2-Oxasilolane Building Blocks

The introduction of a wide range of functional groups onto the 1,2-oxasilolane core is essential for its use as a versatile building block. This can be achieved through the initial synthesis of the heterocycle from functionalized precursors or by the post-synthetic modifications discussed previously.

For example, starting from a precursor with a pendant functional group that is compatible with the cyclization conditions to form the 1,2-oxasilolane ring would directly yield a functionalized product. Alternatively, the ethoxy group of this compound can be leveraged. As mentioned, its hydrolysis to a silanol opens up numerous possibilities for further functionalization through reactions common to alcohols and silanols.

"Click Chemistry" Applications in Silane-Functionalized Systems

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and reliable method for conjugating 1,2-oxasilolane building blocks to other molecules or materials. researchgate.net To utilize this chemistry, the 1,2-oxasilolane must first be functionalized with either an azide (B81097) or an alkyne group.

Starting with this compound, one could envision a multi-step synthesis to introduce a clickable handle. For instance, the ethoxy group could be replaced by a functional group that can then be converted to an azide or alkyne. An example pathway could involve the conversion of the ethoxy group to a hydroxyl group, followed by tosylation and nucleophilic substitution with sodium azide to install the azide functionality.

The resulting azide-functionalized 1,2-oxasilolane can then be "clicked" onto any alkyne-containing molecule, polymer, or surface. The thiol-yne click reaction is another powerful tool for the synthesis of functionalized alkoxysilanes and could be adapted for these systems. rsc.org This modular approach allows for the straightforward construction of complex architectures with the 1,2-oxasilolane as a core component.

| Click Reaction Type | Required Functional Group on Oxasilolane | Reactant Partner | Linkage Formed |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide or Alkyne | Alkyne or Azide | 1,2,3-Triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide or Strained Alkyne | Strained Alkyne or Azide | 1,2,3-Triazole |

| Thiol-yne Click Chemistry | Alkyne | Thiol | Thioether |

Computational Chemistry and Theoretical Studies of 1,2 Oxasilolane Compounds

Quantum Chemical Calculations for Understanding Reactivity and Selectivity

No published studies were found that specifically apply quantum chemical calculations to understand the reactivity and selectivity of 2-Ethoxy-2-methyl-1,2-oxasilolane.

There are no available DFT studies detailing the reaction mechanisms of this compound.

Specific energy profiles and transition state analyses for reactions involving this compound have not been reported in the scientific literature.

Molecular Modeling of 1,2-Oxasilolane Structures and Intermediates

No molecular modeling studies focused on the structures and intermediates of this compound are currently available.

Predicting Electronic and Steric Effects on 1,2-Oxasilolane Behavior

There is no available research that predicts the electronic and steric effects on the behavior of this compound.

Polymerization Behavior of Cyclic Organosilicon Ethers E.g., 1,2 Oxasilolanes

Principles of Ring-Opening Polymerization (ROP) Relevant to Cyclic Organosilicon Compounds

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is converted into a linear polymer. youtube.com For cyclic organosilicon compounds, specifically cyclosiloxanes, this process involves the cleavage of a silicon-oxygen (Si-O) bond within the monomer ring, followed by the formation of new Si-O bonds to construct the polymer chain. researchgate.netgelest.com This method is widely utilized in both laboratory and industrial settings for producing high molecular weight linear polysiloxanes. researchgate.netgelest.com

A key advantage of ROP over alternative methods like polycondensation is the absence of low molecular weight byproducts during the polymerization process. researchgate.net This allows for better control over the molecular weight and structure of the resulting polymer. researchgate.net The concentration of reactive end groups remains low throughout the chain growth phase, contributing to a more controlled synthesis. researchgate.net

Any cyclic compound containing a reactive Si-O-Si group and possessing sufficient ring strain to be thermodynamically less stable than its linear counterpart can potentially serve as a monomer for ROP. researchgate.net This includes a wide array of cyclic oligosiloxanes with different substituents on the silicon atoms and varying ring sizes. researchgate.net The polymerization can be classified as either anionic or cationic, depending on the nature of the reactive intermediates involved in the process. gelest.com

Kinetic and Thermodynamic Considerations in 1,2-Oxasilolane Ring Opening

The feasibility of a cyclic monomer undergoing ROP is governed by both thermodynamic and kinetic factors. wiley-vch.de Thermodynamically, the process is driven by the relief of ring strain. wiley-vch.de Kinetically, a viable pathway must exist for the ring to be opened and for polymerization to proceed. youtube.com

The Gibbs free energy of polymerization (ΔGₚ) must be negative for polymerization to be favorable. This is described by the equation: ΔGₚ = ΔHₚ - TΔSₚ where ΔHₚ is the enthalpy of polymerization, T is the temperature, and ΔSₚ is the entropy of polymerization.

The kinetics of the ring-opening reaction are also crucial. For example, the reaction of D₃ with an initiator like tert-butyllithium (B1211817) follows second-order kinetics. ntnu.no The activation energy (Eₐ) for this specific initiation was determined to be 45.8 kJ/mol. ntnu.no

Table 1: Thermodynamic and Kinetic Parameters for the Ring-Opening of Hexamethylcyclotrisiloxane (B157284) (D₃) with tert-Butyllithium

| Parameter | Value | Unit |

| Enthalpy of Reaction (ΔR H) | -206.6 ± 5.4 | kJ mol⁻¹ |

| Activation Energy (Eₐ) | 45.8 | kJ mol⁻¹ |

| Frequency Factor (k₀) | 1.39 x 10⁹ | L mol⁻¹ s⁻¹ |

This data is for D₃ as an illustrative example of a strained cyclic organosilicon monomer. ntnu.no

Mechanistic Pathways for 1,2-Oxasilolane Polymerization (Hypothetical/Analogous)

The polymerization of 1,2-oxasilolanes can hypothetically proceed through several mechanistic pathways, with cationic ROP being a prominent possibility based on analogous systems.

The cationic ring-opening polymerization (CROP) of cyclic ethers, such as 2-oxazolines, provides a well-studied analogy for the potential polymerization of 1,2-oxasilolanes. nih.govnih.gov CROP is typically initiated by electrophiles, including strong protic acids (e.g., triflic acid) or alkylating agents (e.g., methyl triflate). nih.govnih.gov

The general mechanism involves three key steps:

Initiation: The initiator, an electrophile, attacks the oxygen atom of the cyclic ether ring, leading to the formation of a cyclic oxonium ion. In the case of 1,2-oxasilolane, this would be a cyclic oxasilolanium ion. This step protonates or alkylates the monomer, activating it for polymerization. nih.govyoutube.com

Propagation: A neutral monomer molecule acts as a nucleophile, attacking the carbon (or silicon in the case of oxasilolane) adjacent to the positively charged oxygen in the activated ring. This results in the opening of the ring and the addition of a monomer unit to the growing polymer chain, while regenerating the active oxonium ion at the new chain end. nih.gov

Termination: The polymerization can be terminated by various nucleophiles, which react with the active chain end to form a neutral polymer chain. In living cationic polymerizations, termination steps are minimized, allowing for the synthesis of well-defined polymers and block copolymers. nih.gov

The rate and success of CROP can be influenced by factors such as the nucleophilicity of the monomer, the stability of the propagating species, the type of initiator, and the solvent used. nih.govnih.gov For instance, studies on 2-oxazolines have shown that the polymerization rate is dictated by the nucleophilicity of the monomer, which is influenced by the substituents on the ring. nih.gov

Besides cationic polymerization, anionic ring-opening polymerization (AROP) is a widely used method for the synthesis of polysiloxanes. gelest.comnih.gov AROP is initiated by nucleophilic reagents such as alkali metal hydroxides, organolithium compounds, or silanolates. nih.gov

The mechanism involves the nucleophilic attack of the initiator on a silicon atom in the cyclosiloxane ring, cleaving a Si-O bond and forming a silanolate anion. nih.gov This anion then acts as the active center, propagating the polymerization by attacking other monomer rings. gelest.com AROP can also exhibit living characteristics under controlled conditions, enabling the synthesis of polymers with narrow molecular weight distributions and specific end-groups. rsc.org

Synthesis of Siloxane-Based Polymers via Ring-Opening (General Organosilicon Context)

The ring-opening polymerization of cyclosiloxanes is a fundamental industrial process for producing a vast range of silicone polymers. researchgate.netdigitellinc.com Monomers like octamethylcyclotetrasiloxane (B44751) (D₄) and hexamethylcyclotrisiloxane (D₃) are the most significant starting materials for ionic ROP. mdpi.com

Cationic ROP, often initiated by strong acids like sulfuric acid or trifluoromethanesulfonic acid, is a common method. gelest.comnih.gov Anionic ROP, using initiators like potassium hydroxide, is also employed, particularly for producing high molecular weight polydimethylsiloxanes. nih.gov Photopolymerization, using photoacid generators to initiate cationic ROP upon exposure to light, represents a more modern approach, offering spatial and temporal control over the reaction. mdpi.comacs.orgnih.gov

A crucial aspect of industrial ROP of cyclosiloxanes is the establishment of an equilibrium between the linear polymer and various cyclic species. gelest.com This process, known as equilibration, can lead to a significant fraction (e.g., ~13%) of residual cyclics in the final product, which may need to be removed. digitellinc.com However, recent research has shown that using larger macrocyclic siloxanes as monomers can enhance the polymerization rate while suppressing the backbiting reactions that form these unwanted cyclic byproducts. digitellinc.com

Advanced Applications in Organic Synthesis and Materials Science

1,2-Oxasilolanes as Versatile Intermediates in Complex Molecule Synthesis

The five-membered ring structure of 1,2-oxasilolanes contains a polar and cleavable silicon-oxygen bond, making it a reactive intermediate in organic synthesis. This ring system can be viewed as a protected or "masked" form of a 1,3-hydroxy organosilicon moiety, which can be revealed under specific reaction conditions. This latent reactivity allows for its strategic introduction into a synthetic sequence, with the ring being opened at a later stage to afford a desired functional group arrangement. The stability and reactivity of the ring are influenced by the substituents on both the silicon and carbon atoms of the scaffold.

In the context of organosilicon chemistry, building block strategies involve using well-defined silicon-containing molecules as foundational units for constructing more complex architectures. sigmaaldrich.com 1,2-oxasilolanes serve as valuable building blocks because they can introduce a 1,3-diol relationship with silicon-based functionality in a single step. For instance, the reaction of a Grignard reagent or an organolithium compound with the silicon center of a 1,2-oxasilolane, followed by ring-opening, can generate a new carbon-silicon bond and a hydroxyl group, effectively elongating a carbon chain while incorporating a silyl (B83357) group. This approach is fundamental to creating tailored organosilanes that are not easily accessible through other methods. The use of such heterocyclic building blocks streamlines synthetic routes that would otherwise require multiple protection-deprotection steps.

A stereoselective reaction is one that preferentially forms one stereoisomer over others. masterorganicchemistry.comchemistnotes.com While all stereospecific reactions are also stereoselective, the reverse is not always true. youtube.com The rigid, cyclic structure of the 1,2-oxasilolane scaffold can play a crucial role in controlling the stereochemistry of reactions. If the carbon atoms of the oxasilolane ring are chiral, they can direct the approach of incoming reagents to a specific face of the molecule, leading to a high degree of stereoselectivity in subsequent transformations.

For example, a reaction at a functional group attached to the oxasilolane ring can be influenced by the steric hindrance imposed by the ring's substituents. Furthermore, ring-opening reactions of chiral 1,2-oxasilolanes can proceed with high fidelity, transferring the stereochemical information from the cyclic precursor to the acyclic product. This makes the 1,2-oxasilolane scaffold a useful tool for asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical.

| Transformation Type | Role of 1,2-Oxasilolane Scaffold | Potential Outcome |

| Nucleophilic Attack | The cyclic structure directs the incoming nucleophile. | Formation of a specific stereoisomer. |

| Ring-Opening | Transfers existing chirality from the ring to the open-chain product. | Synthesis of enantiomerically enriched organosilanes. |

| Peripheral Reactions | Steric hindrance from the ring controls facial selectivity. | Stereoselective modification of attached functional groups. |

Integration into Polymeric Materials and Nanotechnology

The utility of 2-Ethoxy-2-methyl-1,2-oxasilolane extends beyond small molecule synthesis into the realm of materials science. Its structure is conducive to integration into polymers, either as a monomer unit or as a functional side group. The ethoxy group on the silicon atom is a key feature, providing a reactive site for hydrolysis and condensation, which is the fundamental chemistry behind the formation of silicone polymers (polysiloxanes). researchgate.net

The ring structure itself can potentially be opened via ring-opening polymerization (ROP) to yield polymers with a unique repeating unit. This approach allows for the creation of polysiloxanes with precisely controlled backbone structures, which can be difficult to achieve with traditional polycondensation methods.

Organofunctional silanes are widely used as coupling agents and for surface modification due to their dual reactivity. researchgate.net The ethoxy group in this compound is hydrolyzable, meaning it can react with water to form a reactive silanol (B1196071) (Si-OH) group. This silanol can then condense with hydroxyl groups present on the surfaces of inorganic materials like glass, silica, or metal oxides, forming stable, covalent Si-O-metal or Si-O-Si bonds.

This property is invaluable for creating robust surface coatings. Polymers derived from or functionalized with 1,2-oxasilolane moieties can be anchored to substrates, altering their surface properties. For example, such coatings can be used to impart hydrophobicity, improve adhesion between an organic polymer and an inorganic filler, or create a biocompatible layer on a medical implant. The ability to form a durable chemical bond with the substrate makes these silane-based coatings highly desirable for high-performance applications. researchgate.net

Role in the Development of Functional Organosilanes

Functional organosilanes are a cornerstone of modern materials and organometallic chemistry, acting as building blocks, coupling agents, and precursors to advanced materials. sigmaaldrich.comresearchgate.net The 1,2-oxasilolane ring system provides a sophisticated platform for the development of novel functional organosilanes. By choosing appropriate substituents on the ring, chemists can design molecules with specific properties.

The presence of the 2-ethoxy-2-methyl- group on the silicon atom of the 1,2-oxasilolane ring is particularly significant.

The ethoxy group serves as a latent reactive handle for hydrolysis and condensation, enabling sol-gel processes, surface grafting, and the formation of cross-linked silicone networks. researchgate.net

The methyl group contributes to the stability and hydrophobic character of the resulting material.

Through ring-opening or other transformations, the 1,2-oxasilolane moiety can be converted into other functionalities, leading to the creation of multifunctional silanes that combine several desired features in a single molecule. This versatility cements the role of substituted 1,2-oxasilolanes as key precursors in the design of next-generation organosilicon materials.

Future Research Directions and Outlook

Development of Novel Synthetic Routes to Diversely Substituted 1,2-Oxasilolanes

The development of efficient and versatile synthetic methodologies is fundamental to exploring the full potential of 1,2-oxasilolanes. Future research will likely focus on creating a diverse range of these heterocyclic systems with various substituents. Key strategies may include:

Green Chemistry Approaches: Emphasis will be placed on developing environmentally benign synthetic protocols. This could involve the use of non-toxic solvents, catalytic systems, and energy-efficient reaction conditions, such as microwave-assisted synthesis, to minimize waste and environmental impact. mdpi.comnih.gov

Catalyst Development: The exploration of novel catalysts, including transition metals and organocatalysts, will be crucial for achieving high yields and selectivity in the synthesis of substituted 1,2-oxasilolanes. mdpi.comsigmaaldrich.com Iron catalysis, for instance, offers a low-cost and readily available option for constructing heterocyclic frameworks. mdpi.com

Multicomponent Reactions: One-pot, multicomponent reactions are highly desirable for their efficiency in building molecular complexity from simple starting materials. nih.gov Developing such reactions for the 1,2-oxasilolane scaffold would enable the rapid generation of a library of derivatives for further study.

Exploration of Undiscovered Reactivity Modes and Catalytic Transformations of 1,2-Oxasilolanes

The reactivity of the 1,2-oxasilolane ring is a rich area for future exploration. The strained five-membered ring containing a silicon-oxygen bond suggests a predisposition to various chemical transformations. Potential research avenues include:

Ring-Opening Polymerization (ROP): The inherent ring strain could be exploited for ROP to generate novel silicon-containing polymers. These polymers could possess unique thermal, mechanical, and optical properties.

Catalytic Cross-Coupling Reactions: Investigating the use of 1,2-oxasilolanes as coupling partners in reactions like Suzuki or Heck couplings could open up new pathways for the synthesis of complex organic molecules.

Asymmetric Catalysis: The development of chiral 1,2-oxasilolane-based ligands could lead to new asymmetric catalytic transformations, providing access to enantiomerically pure compounds for applications in pharmaceuticals and materials science.

Advanced Computational Approaches for Predictive Design in 1,2-Oxasilolane Chemistry

Computational chemistry will be an indispensable tool for accelerating research in 1,2-oxasilolane chemistry. By using theoretical models, researchers can predict molecular properties and guide experimental work. Future computational studies may involve:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to study the structural and electronic properties of 2-Ethoxy-2-methyl-1,2-oxasilolane and its derivatives. dergipark.org.trresearchgate.netdergipark.org.tr These calculations can provide insights into bond lengths, bond angles, and electronic distribution, which are crucial for understanding reactivity.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of known and potential reactions involving 1,2-oxasilolanes. This understanding can aid in optimizing reaction conditions and designing more efficient synthetic routes.

In Silico Screening: Virtual screening of libraries of 1,2-oxasilolane derivatives can be performed to identify candidates with desirable properties for specific applications, such as in materials science or as biologically active molecules. shaalaa.com

Integration of 1,2-Oxasilolanes into Advanced Functional Materials

The unique properties of silicon-containing compounds make 1,2-oxasilolanes promising building blocks for advanced functional materials. Future research is expected to explore their integration into various material platforms:

Polymer Science: As mentioned, ROP of 1,2-oxasilolanes could lead to novel polymers. The incorporation of the siloxane motif into polymer backbones can enhance thermal stability, gas permeability, and biocompatibility. nih.govsigmaaldrich.comnih.govsigmaaldrich.com

Organic Electronics: The electronic properties of 1,2-oxasilolane derivatives could be tuned by introducing various substituents, making them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Biomaterials: The biocompatibility of polysiloxanes suggests that polymers derived from 1,2-oxasilolanes could be explored for biomedical applications, such as in drug delivery systems, medical implants, and tissue engineering scaffolds. nih.govsigmaaldrich.comnih.gov

Expanding the Scope of Derivatization for High-Value Synthetic Applications

The ability to functionalize the 1,2-oxasilolane core is key to unlocking its full synthetic utility. Future work will likely focus on developing a broad range of derivatization strategies to access high-value compounds. This could include:

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Ethoxy-2-methyl-1,2-oxasilolane in laboratory settings?

Methodological Answer: Synthesis optimization requires selecting appropriate reagents and conditions. Based on analogous silolane derivatives, the following steps are recommended:

- Oxidation/Reduction: Use lithium aluminum hydride (LiAlH₄) for selective reduction of intermediates, ensuring anhydrous conditions .

- Substitution Reactions: Employ acid/base catalysis (e.g., H₂SO₄ or K₂CO₃) to stabilize intermediates during ring formation .

- Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and side-product formation .

Q. Key Reagents and Conditions Table

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | Selective reduction of carbonyl |

| Substitution | H₂SO₄ (cat.), reflux | Cyclization via acid catalysis |

| Purification | Vacuum distillation | Isolation of pure silolane |

Reference:

Q. How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer: Characterization involves a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra for diagnostic peaks (e.g., Si-O-C ether linkage at ~3.4–3.8 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., 162.28 g/mol) via high-resolution MS .

- Infrared (IR) Spectroscopy: Identify Si-O stretching vibrations at 1000–1100 cm⁻¹ .

- Chromatography: Use GC-MS or HPLC with a polar stationary phase to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Safety measures align with OSHA and ECHA guidelines:

- Respiratory Protection: Use NIOSH-certified respirators if ventilation is inadequate .

- Skin/Eye Protection: Wear nitrile gloves and chemical safety goggles to prevent contact .

- Spill Management: Neutralize spills with inert adsorbents (e.g., silica gel) and avoid drainage contamination .

Reference:

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies should evaluate:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C .

- Moisture Sensitivity: Store under argon in sealed containers; monitor hydrolysis via ²⁹Si NMR (peak shifts indicate Si-O bond cleavage) .

- Light Exposure: Conduct UV-Vis spectroscopy to detect photodegradation products (e.g., silanol formation) .

Q. What computational methods can predict the reactivity of this compound in novel reactions?

Methodological Answer: Computational strategies include:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for Si-O and C-O bonds to prioritize reaction sites .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics .

- Docking Studies: Model interactions with catalysts (e.g., transition metals) to predict regioselectivity .

Q. How should researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer: Address discrepancies via:

- Reproducibility Checks: Standardize reagent purity (e.g., LiAlH₄ ≥ 95%) and solvent drying methods .

- Statistical Analysis: Apply ANOVA to compare yields across labs, identifying variables (e.g., stirring rate, catalyst batch) .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction timelines .

Reference:

Data Presentation Guidelines

- Tables/Graphs: Use SI units and error margins (e.g., ±0.5%) for reproducibility .

- Ethical Reporting: Cite peer-reviewed sources (e.g., PubChem, ECHA) and disclose conflicts of interest .

Reference:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.